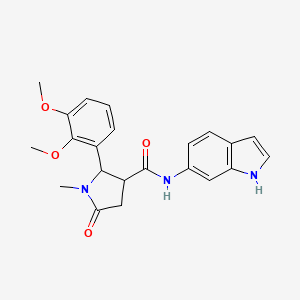

2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14765115

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23N3O4 |

|---|---|

| Molecular Weight | 393.4 g/mol |

| IUPAC Name | 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C22H23N3O4/c1-25-19(26)12-16(20(25)15-5-4-6-18(28-2)21(15)29-3)22(27)24-14-8-7-13-9-10-23-17(13)11-14/h4-11,16,20,23H,12H2,1-3H3,(H,24,27) |

| Standard InChI Key | KPPXUBXKZCTVRP-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)C=CN3)C4=C(C(=CC=C4)OC)OC |

Introduction

The compound 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic molecule belonging to the class of heterocyclic compounds. It features a pyrrolidine ring, an indole moiety, and a dimethoxyphenyl group, which contribute to its structural complexity and potential biological activity. This compound is of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis and Chemical Reactions

The synthesis of such complex heterocyclic compounds typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the indole and dimethoxyphenyl groups. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring the synthesis progress and confirming the structure of intermediates and the final product.

Potential Applications

Compounds with similar structures have shown potential in inhibiting metalloproteinases, which are important in treating diseases such as cancer and inflammatory conditions. The structural complexity of 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide suggests it could also be explored for such applications.

Research Findings

While specific research findings on 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide are not available, compounds with similar structures have demonstrated biological activity. For example, related indole-based compounds have shown antimitotic activity against human tumor cells, indicating potential in cancer treatment .

Data Tables

Given the lack of specific data on 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide, we can consider related compounds for comparison:

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| (2R)-2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine | C18H20N2O2 | 296.4 g/mol | Not specified |

| 2-(3-fluorophenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | C19H19FN2O2 | Not specified | Potential metalloproteinase inhibitor |

| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Not specified | Antimitotic activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume